Chlorosulfonic acid

Sulfonated Polystyrene Ion-Exchange Resin Polymer Modification

Sulfonation processes using sulfuric acid or oleum suffer from prolonged cycle times (>3 h) and large waste acid streams. Chlorosulfonic acid (CSA) directly resolves both bottlenecks: • Reduces sulfonation time from ~3 h to ~30 min (83% cycle-time reduction), increasing reactor throughput without capital expansion. • Generates no water by-product-eliminating waste acid streams when used stoichiometrically. • Enables sulfonylation of electron-poor aromatics (nitro, halo-substituted) inaccessible to H₂SO₄ or oleum. Supplied at ≥99% purity with full documentation. Hazardous material; temperature-controlled shipping available.

Molecular Formula ClHO3S
SO2(OH)Cl
ClHO3S
Molecular Weight 116.53 g/mol
CAS No. 7790-94-5
Cat. No. B046556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorosulfonic acid
CAS7790-94-5
SynonymsChlorosulfuric Acid;  Monochlorosulfonic Acid;  Monochlorosulfuric Acid;  Sulfuric Acid Chlorohydrin;  Sulfuric Chlorohydrin; 
Molecular FormulaClHO3S
SO2(OH)Cl
ClHO3S
Molecular Weight116.53 g/mol
Structural Identifiers
SMILESOS(=O)(=O)Cl
InChIInChI=1S/ClHO3S/c1-5(2,3)4/h(H,2,3,4)
InChIKeyXTHPWXDJESJLNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility/COMMON SOLVENTS INCLUDE/ LIQUID SULFUR DIOXIDE, PYRIDINE, & DICHLOROETHANE.
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Chlorosulfonic Acid Overview


Chlorosulfonic acid (ClSO₃H, CAS 7790-94-5) is a strong mineral acid and highly reactive electrophilic reagent synthesized industrially by the direct union of equimolar sulfur trioxide and dry hydrogen chloride gas [1]. With a density of 1.753 g/cm³ at 25°C, melting point of −80°C, and boiling point of 151–152°C [2], it functions primarily as a sulfonating, sulfating, and chlorosulfonating agent in organic synthesis [3]. Commercial-grade material is typically supplied at 99+% purity and is a cornerstone intermediate in the manufacture of synthetic detergents, surfactants, pharmaceuticals (including sulfa drugs and saccharin), dyes, ion-exchange resins, and pesticides [4].

Why Chlorosulfonic Acid Is Irreplaceable


Generic substitution among sulfonating agents—sulfuric acid, fuming sulfuric acid (oleum), sulfur trioxide (SO₃), and chlorosulfonic acid—is not chemically valid due to fundamentally different reaction profiles, waste generation patterns, and selectivity outcomes [1]. Sulfuric acid and oleum generate water as a by-product, driving equilibrium limitations that require large excesses of reagent and produce substantial waste acid streams [2]. SO₃, while theoretically clean, exhibits such high reactivity that it frequently induces violent exotherms and forms undesired sulfone by-products or colored impurities in sensitive aromatic substrates [3]. Chlorosulfonic acid occupies a distinct reactivity niche—more electrophilic than H₂SO₄ yet more controllable than SO₃ in many contexts—and uniquely enables dual-pathway chemistry (sulfonation at equimolar ratios vs. chlorosulfonation in excess) . Additionally, CSA demonstrates functional versatility extending beyond sulfonation to include chlorination, dehydration, and acid catalysis roles that alternative sulfonating agents cannot perform [4]. These irreducible differences in reaction kinetics, by-product profiles, and functional scope make direct substitution without process revalidation technically and economically unfeasible.

Performance Evidence for Chlorosulfonic Acid


Reduced Reaction Time in Polymer Sulfonation

In the preparation of sulfonated polystyrene (SPS), substituting chlorosulfonic acid for conventional sulfuric acid or SO₃ significantly accelerates reaction kinetics while improving process control [1]. The reaction time was reduced from approximately 3 hours with conventional methods to about 30 minutes when chlorosulfonic acid was employed [1].

Sulfonated Polystyrene Ion-Exchange Resin Polymer Modification

Waste Acid Elimination

Sulfonation with concentrated sulfuric acid or fuming sulfuric acid (oleum) produces water as a reaction by-product, which necessitates the use of excess sulfonating agent and results in the generation of large volumes of waste acid requiring neutralization and disposal [1]. In contrast, both chlorosulfonic acid and sulfuric anhydride (SO₃) produce no water during sulfonation and therefore generate no waste acid under stoichiometric conditions [1].

Green Chemistry Waste Minimization Process Sustainability

Higher Sulfonating Ability

Chlorosulfonic acid exhibits higher sulfonating and oxidizing abilities than both concentrated sulfuric acid and fuming sulfuric acid (oleum) [1]. This elevated reactivity enables sulfonation of less nucleophilic or more electron-deficient aromatic substrates that may react sluggishly or incompletely with weaker sulfonating agents. However, this heightened reactivity also increases the propensity for forming sulfone by-products or colored impurities in sensitive systems [1].

Electrophilic Reactivity Aromatic Sulfonation Reaction Rate

Stoichiometry-Controlled Selectivity

Chlorosulfonic acid uniquely enables a stoichiometry-controlled reaction pathway switch. When used in equimolar quantity with a substrate, CSA functions as a sulfonating agent to yield sulfonic acids. When used in excess, the same reagent functions as a chlorosulfonating agent to yield sulfonyl chlorides—valuable intermediates for further derivatization . This dual functionality is not shared by H₂SO₄, oleum, or SO₃.

Chlorosulfonation Sulfonyl Chloride Reaction Selectivity

Functional Versatility

Beyond its primary role as a sulfonating agent, chlorosulfonic acid functions as a strong electrophile, a chlorinating agent, a dehydrating agent, and a powerful acid catalyst [1]. In contrast, trifluoromethanesulfonic acid (triflic acid) exhibits primarily acidic properties without the oxidative, chlorinating, or dehydrating capabilities of CSA [2]. This functional multiplicity makes CSA unsuitable as a drop-in replacement for pure acid catalysts but highly valuable where multiple reaction modalities are required.

Multi-Functional Reagent Organic Synthesis Reagent Consolidation

High Purity Specification

Commercial-grade chlorosulfonic acid is routinely supplied at a purity of 99+%, as established by industry specifications [1]. This high nominal purity—comparable to analytical-grade sulfuric acid derivatives—ensures consistent stoichiometry and minimizes the introduction of impurities that could affect reaction selectivity or downstream purification requirements.

High-Purity Reagent Analytical Specification Quality Control

Chlorosulfonic Acid Applications


Ion-Exchange Resin Sulfonation

Manufacturers of ion-exchange resins and sulfonated polymer membranes should select chlorosulfonic acid over conventional sulfuric acid when process throughput and degree-of-sulfonation control are critical production metrics. As demonstrated in direct comparative studies, CSA reduces sulfonation reaction time from approximately 3 hours to about 30 minutes—an 83% time savings—while simultaneously enabling finer control over the final sulfonation degree [1]. This dramatic cycle-time reduction directly increases reactor utilization and plant capacity without capital equipment expansion, while the simplified post-treatment processing further reduces operational costs.

Electron-Deficient Aromatic Sulfonation

Process chemists working with electron-poor aromatic rings (e.g., nitroaromatics, halogenated aromatics) should preferentially select chlorosulfonic acid over sulfuric acid or oleum for sulfonation steps. CSA's higher sulfonating ability relative to H₂SO₄ and fuming sulfuric acid [1] enables successful sulfonation of low-nucleophilicity substrates that would otherwise require forcing conditions or fail entirely. This expanded substrate scope is particularly valuable in pharmaceutical API synthesis where the target molecule's substitution pattern may be dictated by medicinal chemistry requirements rather than synthetic convenience. However, users must account for CSA's higher oxidizing potential, which may require process optimization to mitigate sulfone by-product formation in sensitive systems [1].

Sulfonyl Chloride Access

Synthetic groups requiring sulfonyl chloride intermediates—common precursors for sulfonamides, sulfonate esters, and sulfone-based pharmacophores—should utilize chlorosulfonic acid's unique stoichiometry-controlled dual functionality. Using excess CSA, the same reagent that performs sulfonation at equimolar ratios instead delivers chlorosulfonation to yield sulfonyl chlorides directly [1]. This pathway is not accessible with H₂SO₄, oleum, or SO₃. The ability to access both sulfonic acid and sulfonyl chloride products using a single reagent simplifies supply chain logistics and enables process flexibility without requiring separate sulfonating and chlorinating reagent inventories [1].

Waste-Free Sulfonation

Process development groups targeting sustainability metrics—particularly waste minimization and atom economy—should prioritize chlorosulfonic acid over sulfuric acid or oleum for sulfonation steps where water by-product generation is problematic. Unlike H₂SO₄ and oleum, CSA produces no water during sulfonation and therefore generates no waste acid stream when used stoichiometrically [1]. This property eliminates the need for excess reagent to drive equilibrium, reduces neutralization requirements, and significantly lowers wastewater treatment burden. For organizations with corporate sustainability targets or facilities operating under strict effluent discharge limits, this waste-acid-free profile offers tangible operational and compliance advantages [1].

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